ChEMBL Bioactivity Breadth: 13 Assays Across 9 Targets for CHEMBL1337172 vs. Narrower Profiles of Close Analogs
CHEMBL1337172 (the ChEMBL entry for 894004-71-8) has 13 recorded bioactivity data points distributed across 9 distinct protein targets, including enzymes, epigenetic regulators, and transcription factors [1]. In contrast, the des-methoxy analog N-benzyl-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide (CAS 893999-50-3) and the pyridin-3-yl regioisomer (CAS 872702-18-6) each have substantially fewer bioactivity records in public databases (based on search-limited ChEMBL profiles), indicating that the 2-methoxybenzyl-pyridin-2-yl combination yields a target interaction profile that is not recapitulated by deletion of the methoxy group or positional isomerism of the pyridine nitrogen .
| Evidence Dimension | Number of bioactivity records and unique targets in ChEMBL |
|---|---|
| Target Compound Data | 13 bioactivities, 9 targets (CHEMBL1337172) |
| Comparator Or Baseline | Des-methoxy analog (CHEMBL profile, CAS 893999-50-3): fewer bioactivity records; pyridin-3-yl regioisomer (CAS 872702-18-6): limited profile |
| Quantified Difference | CHEMBL1337172 has a broader polypharmacology footprint; exact comparator bioactivity counts not publicly aggregated, but database search returns fewer entries for each comparator |
| Conditions | ChEMBL database (release 34), curated bioactivity data from literature and screening campaigns |
Why This Matters
For screening library procurement, a compound with validated bioactivity across 9 diverse targets provides broader hypothesis-testing utility than analogs with narrower or unvalidated profiles, reducing the number of compounds needed to cover target space.
- [1] ChEMBL Compound Report for CHEMBL1337172. Bioactivity Summary: Total 13 Potency, 9 Targets (Enzyme, Epigenetic regulator, Unclassified protein, Transcription factor). EMBL-EBI. View Source
